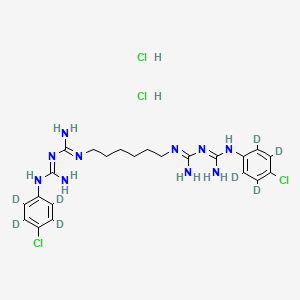

N1,N14-bis(4-chlorophenyl-d4)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide, dihydrochloride

Übersicht

Beschreibung

Chlorhexidine-d8 is intended for use as an internal standard for the quantification of chlorhexidine by GC- or LC-MS. Chlorhexidine is a bis(biguanide) antimicrobial disinfectant and antiseptic agent. It inhibits growth of clinical methicillin-resistant S. aureus (MRSA) isolates (MIC90 = 4 μg/ml). It is also active against canine isolates of MRSA, methicillin-susceptible S. aureus (MSSA), methicillin-resistant S. pseudintermedius (MRSP), and methicillin-susceptible S. pseudintermedius (MSSP; MIC90s = 4, 2, 2, and 1 mg/L, respectively). Chlorhexidine inhibits growth of E. faecium strains (MICs = 1.2-19.6 μg/ml) and C. albicans (MIC = 5.15 μg/ml). It generates cations that bind to and destabilize the bacterial cell wall to induce death. Chlorhexidine also completely inhibits matrix metalloproteinase-2 (MMP-2) and MMP-9 when used at concentrations of 0.0001 and 0.002%, respectively, in a gelatin degradation assay. Formulations containing chlorhexidine have been used in antiseptic wound dressings, mouthwash, and toothpaste.

Biologische Aktivität

N1,N14-bis(4-chlorophenyl-d4)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide, dihydrochloride, also known as Chlorhexidine-d8, is a deuterated form of chlorhexidine, a widely used bisbiguanide compound known for its antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

- Molecular Formula : C22H22Cl2D8N10 - 2HCl

- Molecular Weight : 586.4 g/mol

- CAS Number : 2012598-75-1

- Solubility : Soluble in DMSO and methanol

Chlorhexidine-d8 is primarily utilized in research settings and is not approved for therapeutic use in humans or animals. Its structural modifications allow for the tracking of chlorhexidine in biological systems through mass spectrometry techniques.

Antimicrobial Properties

Chlorhexidine-d8 exhibits significant antimicrobial activity against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death. The compound is particularly effective against:

- Gram-positive bacteria : Such as Staphylococcus aureus (including MRSA).

- Gram-negative bacteria : Including Escherichia coli.

- Fungi : Effective against Candida species.

Efficacy Studies

Recent studies have demonstrated the efficacy of Chlorhexidine-d8 in various applications:

- In Vitro Studies : Data indicates that Chlorhexidine-d8 maintains potent antimicrobial activity with minimal inhibitory concentrations (MIC) comparable to its non-deuterated counterparts. For example, it has shown MIC values of approximately 2-4 µg/mL against MRSA strains.

- Comparative Analysis : In a comparative study with other antiseptics, Chlorhexidine-d8 exhibited superior efficacy in biofilm disruption and reduction of bacterial load in wound models .

Toxicological Profile

Chlorhexidine-d8 has been classified with specific health hazards:

- Skin Irritation : Causes skin irritation upon contact.

- Eye Irritation : Can cause serious eye irritation.

- Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects .

Case Study 1: Efficacy Against Surgical Site Infections

A clinical study evaluated the use of chlorhexidine-based antiseptics in reducing surgical site infections (SSIs). Results showed a significant reduction in infection rates when chlorhexidine was used as a preoperative skin antiseptic compared to iodine-based solutions.

Case Study 2: Biofilm Inhibition

Research focused on the ability of Chlorhexidine-d8 to inhibit biofilm formation on medical devices. The study found that the compound effectively reduced biofilm biomass by over 70% in vitro, suggesting its potential use in coating materials for implants .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

N1,N14-bis(4-chlorophenyl-d4)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide is used as an internal standard for the quantification of chlorhexidine in various samples. Its deuterated form allows for precise measurements in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) analyses. The deuterium labeling helps to distinguish the analyte from potential interferences in complex matrices.

Pharmaceutical Research

The compound is also relevant in the development of formulations involving chlorhexidine, a widely used antiseptic. Its role as an impurity in chlorhexidine digluconate formulations highlights its significance in ensuring the quality and efficacy of pharmaceutical products.

Biocidal Applications

Due to its structural similarity to chlorhexidine, this compound may have potential applications in biocides and disinfectants. Research into its antimicrobial properties could provide insights into developing new agents for infection control.

Environmental Monitoring

The ability to detect this compound in environmental samples can aid in monitoring pollution levels associated with chlorhexidine usage in healthcare and personal care products.

Case Study 1: Quantification of Chlorhexidine

A study focused on the use of N1,N14-bis(4-chlorophenyl-d4)-3,12-diimino-2,4,11,13-tetraazatetradecanediimidamide as an internal standard demonstrated its effectiveness in accurately quantifying chlorhexidine levels in various biological matrices. The results indicated a high correlation between measured concentrations and actual values when using this deuterated standard.

Case Study 2: Antimicrobial Efficacy

Research investigating the antimicrobial efficacy of chlorhexidine formulations containing this compound revealed that the presence of N1,N14-bis(4-chlorophenyl-d4) did not adversely affect the antimicrobial activity. This finding supports its continued use as a quality control measure in pharmaceutical formulations.

Eigenschaften

IUPAC Name |

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]guanidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30Cl2N10.2ClH/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H/i5D,6D,7D,8D,9D,10D,11D,12D;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLVQTJZDCGNJN-ZYNYSASXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])\N)N)N)/N)[2H])[2H])Cl)[2H].Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32Cl4N10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.